シバクロンプルー

概要

説明

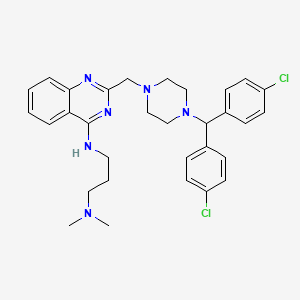

シバクロンプルーは、アントラキノン系に属する合成染料です。そのユニークな化学的特性により、さまざまな科学および産業分野で広く使用されています。この化合物は、特にヌクレオチド結合部位を持つタンパク質に結合する能力で知られており、生化学研究や産業プロセスにおける貴重なツールとなっています。

科学的研究の応用

Cibacron Blue has a wide range of applications in scientific research:

Affinity Chromatography: Used as a ligand for the purification of enzymes and proteins due to its high binding affinity.

Biochemical Research: Employed in studies involving nucleotide-binding proteins, dehydrogenases, kinases, and other enzymes.

Medical Research: Investigated for its potential use in drug development and as a diagnostic tool.

Industrial Applications: Utilized in the textile industry for dyeing fabrics and in the purification of biopolymers.

作用機序

シバクロンプルーは、タンパク質上のヌクレオチド結合部位に結合する能力によってその効果を発揮します。染料の構造により、疎水性、静電、電荷移動、水素結合相互作用を通じてさまざまなタンパク質と相互作用することができます。この結合は、標的タンパク質の活性を阻害または変更する可能性があり、さまざまな生化学的アッセイで役立ちます .

類似化合物の比較

類似化合物

- リアクティブレッド120

- プロシオンブルー

- アントラキノン系染料

独自性

シバクロンプルーは、ヌクレオチド結合タンパク質に対する高い結合親和性と、さまざまな用途における汎用性によって独特です。他の類似化合物とは異なり、シバクロンプルーは広く研究され、研究と産業の両方で広く使用されています .

結論

シバクロンプルーは、科学研究や産業において、数多くの用途を持つ汎用性があり、貴重な化合物です。そのユニークな化学的特性とタンパク質に結合する能力により、生化学から医学まで、さまざまな分野で不可欠なツールとなっています。

生化学分析

Biochemical Properties

Cibacron Blue plays a significant role in biochemical reactions due to its ability to bind to nucleotide-binding sites on proteins. This dye interacts with enzymes such as dehydrogenases, kinases, and other nucleotide-dependent enzymes. The binding interactions are primarily due to structural similarities between Cibacron Blue and natural ligands of these enzymes. For instance, Cibacron Blue has been shown to inhibit OXA-1 and OXA-2 β-lactamases by binding to their active sites .

Cellular Effects

Cibacron Blue affects various types of cells and cellular processes. It has been observed to inhibit cell separation in gram-positive bacteria, leading to the formation of giant clusters of cells . This inhibition affects cell signaling pathways and cellular metabolism, as the dye interferes with the normal division and separation processes of the cells.

Molecular Mechanism

The molecular mechanism of Cibacron Blue involves its binding interactions with biomolecules. It acts as a P2-purinoceptor antagonist and inhibits stimulus-evoked glutamate release in rat brain cortical tissue . Additionally, Cibacron Blue binds with considerable specificity and affinity to nucleotide-dependent enzymes, disrupting their normal function and leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cibacron Blue can change over time. The dye is known for its stability and resistance to biological and chemical degradation . Long-term exposure to Cibacron Blue in in vitro or in vivo studies may lead to changes in cellular function, including alterations in enzyme activity and protein expression.

Dosage Effects in Animal Models

The effects of Cibacron Blue vary with different dosages in animal models. At high doses, the dye can exhibit toxic or adverse effects, such as inhibiting cell separation and causing cellular stress . Threshold effects have been observed, where low concentrations of Cibacron Blue may not significantly impact cellular function, while higher concentrations lead to pronounced biochemical changes.

Metabolic Pathways

Cibacron Blue is involved in various metabolic pathways, interacting with enzymes such as NAD(P)H dehydrogenase and glutathione S-transferase . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, Cibacron Blue is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the dye, affecting its availability and activity within different cellular compartments.

Subcellular Localization

Cibacron Blue’s subcellular localization is influenced by targeting signals and post-translational modifications. The dye can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and protein function . This localization is crucial for its role in affinity chromatography and other biochemical applications.

準備方法

合成経路と反応条件

シバクロンプルーは、市販のブロマミン酸(1-アミノ-4-ブロモアントラキノン-2-スルホン酸)から合成できます。合成には3つの連続したステップが含まれます。

銅触媒による求核置換反応: 2,5-ジアミノベンゼンスルホン酸は、ブロマミン酸と反応して1-アミノ-4-((4-アミノ-3-スルホフェニル)アミノ)-アントラキノン-2-スルホン酸を生成します。

シアヌルクロリドへの求核付加: 中間生成物は、シアヌルクロリドへの求核付加を受けます。

オルサニル酸の置換: 最終ステップは、オルサニル酸を置換してシバクロンプルーを生成することです.

工業生産方法

工業的には、シバクロンプルーの生産は、高収率と高純度を確保するために、制御された条件下で、大規模な化学反応を行います。このプロセスには、通常、反応器、ろ過システム、乾燥装置を使用して、最終的な形態の染料を生成することが含まれます。

化学反応の分析

反応の種類

シバクロンプルーは、次のようなさまざまな化学反応を受けます。

酸化: アントラキノン構造は、特定の条件下で酸化される可能性があります。

還元: この化合物は、還元されてさまざまな誘導体を形成できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの強力な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物には、シバクロンプルーのさまざまな誘導体が含まれ、研究や産業のさまざまな用途で使用できます。

科学研究への応用

シバクロンプルーは、科学研究において幅広い用途を持っています。

アフィニティークロマトグラフィー: 高い結合親和性により、酵素やタンパク質の精製のためのリガンドとして使用されます.

生化学研究: ヌクレオチド結合タンパク質、脱水素酵素、キナーゼ、その他の酵素を含む研究に使用されます.

医学研究: 創薬や診断ツールとしての可能性が調査されています.

工業用途: 繊維産業で染色に、および生体高分子の精製に使用されます.

類似化合物との比較

Similar Compounds

- Reactive Red 120

- Procion Blue

- Anthraquinone-based dyes

Uniqueness

Cibacron Blue is unique due to its high binding affinity for nucleotide-binding proteins and its versatility in various applications. Unlike other similar compounds, Cibacron Blue has been extensively studied and widely used in both research and industrial settings .

Conclusion

Cibacron Blue is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique chemical properties and ability to bind to proteins make it an essential tool in various fields, from biochemistry to medicine.

特性

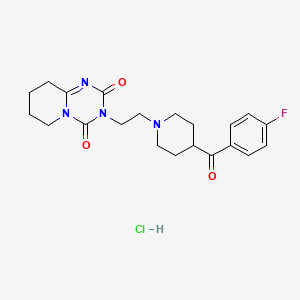

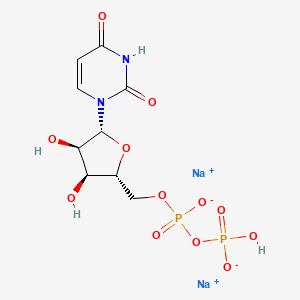

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCWQPZFAFZLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233085 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84166-13-2 | |

| Record name | Cibacron blue 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibacron Blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)

![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)